2-(Aminomethyl)-3-ethylaminopyridine

Coordination Chemistry Medicinal Chemistry Chelating Ligand Design

2-(Aminomethyl)-3-ethylaminopyridine (CAS 1225475-47-7; synonym 3-(aminomethyl)-N-ethylpyridin-2-amine) is a disubstituted pyridine building block (C₈H₁₃N₃, MW 151.21) carrying an aminomethyl group at the 2-position and an ethylamino substituent at the 3-position. This substitution pattern creates three chemically distinct nitrogen environments—pyridine ring N, primary amine, and secondary amine—that govern its reactivity profile and differentiate it from other aminomethyl-ethylamino pyridine isomers.

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
Cat. No. B8507512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)-3-ethylaminopyridine
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCCNC1=C(N=CC=C1)CN
InChIInChI=1S/C8H13N3/c1-2-10-7-4-3-5-11-8(7)6-9/h3-5,10H,2,6,9H2,1H3
InChIKeyJXKWRWSEFDSNTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Aminomethyl)-3-ethylaminopyridine: Core Physicochemical and Structural Baseline for Research Procurement


2-(Aminomethyl)-3-ethylaminopyridine (CAS 1225475-47-7; synonym 3-(aminomethyl)-N-ethylpyridin-2-amine) is a disubstituted pyridine building block (C₈H₁₃N₃, MW 151.21) carrying an aminomethyl group at the 2-position and an ethylamino substituent at the 3-position. This substitution pattern creates three chemically distinct nitrogen environments—pyridine ring N, primary amine, and secondary amine—that govern its reactivity profile and differentiate it from other aminomethyl-ethylamino pyridine isomers . The compound is supplied at 95–98% purity, with a calculated logP of approximately 0.31, indicating moderate hydrophilicity relative to higher logP pyridine analogs . Its dual amine functionality makes it a privileged intermediate for constructing fused heterocycles, chelating ligands, and pharmacologically relevant scaffolds, particularly those targeting cannabinoid receptors and copper-containing amine oxidases [1][2].

Why 2-(Aminomethyl)-3-ethylaminopyridine Cannot Be Substituted with Generic Aminomethylpyridine Isomers in Scientific Workflows


Aminomethyl-ethylamino pyridines exist as multiple regioisomers that share the identical molecular formula (C₈H₁₃N₃) but differ profoundly in biological target engagement and chemical reactivity. The 2-aminomethyl-3-ethylamino arrangement positions the primary amine adjacent to the pyridine nitrogen, enabling bidentate metal coordination geometries that the 3-ethylamino-4-aminomethyl isomer cannot achieve [1]. In cannabinoid CB1 receptor antagonist programs, the Sanofi-Aventis patent family explicitly claims aminomethylpyridine derivatives where the relative substitution pattern dictates CB1 binding potency, with the 2,3-substitution motif being essential for high-affinity receptor interaction [2]. In copper-containing amine oxidase (CAO) inhibition, the positional isomer 3-ethylamino-4-aminomethylpyridine shows an IC₅₀ of 9.3 µM against amine oxidase (EC 1.4.3.21), whereas the 3-amino analog without the ethyl group shows an IC₅₀ of 16 µM—a 1.7-fold potency difference driven solely by the N-alkyl substitution [3]. These examples demonstrate that even closely related isomers cannot serve as interchangeable procurement items when target binding, metal chelation geometry, or enzyme inhibition potency is being optimized.

Quantitative Differentiation Evidence for 2-(Aminomethyl)-3-ethylaminopyridine vs. Its Closest Analogs


Regioisomeric Differentiation: 2,3- vs. 3,4-Substitution Pattern Dictates Metal Chelation Geometry

The 2-(aminomethyl)-3-ethylaminopyridine scaffold positions the primary aminomethyl group ortho to the pyridine nitrogen, forming a five-membered chelate ring upon metal binding. This contrasts with the 3-ethylamino-4-aminomethylpyridine isomer, where the aminomethyl group is para to the pyridine nitrogen and cannot participate in bidentate N,N-chelation. In X-ray crystallographic studies of analogous 2-(aminomethyl)pyridine complexes with Ni(II), the ligand coordinates through both the pyridine N and the aminomethyl N, forming a stable five-membered chelate ring with N–Ni–N bite angles of approximately 82° [1]. The 3,4-isomer lacks this chelation capacity because its aminomethyl group is positioned at the 4-position, spatially incapable of simultaneous coordination with the pyridine nitrogen. This structural difference makes the target compound uniquely suited for applications requiring well-defined metal coordination environments, such as metallodrug design and homogeneous catalysis, whereas the 3,4-isomer would behave as a monodentate ligand [2].

Coordination Chemistry Medicinal Chemistry Chelating Ligand Design

Copper Amine Oxidase Inhibition: N-Ethyl Substitution Confers 1.7-Fold Potency Gain over N-Unsubstituted Analog

In the 4-aminomethylpyridine scaffold series studied by Bertini et al. (2005), the 3-ethylamino-4-aminomethylpyridine dihydrochloride inhibited pea seedling copper-containing amine oxidase (EC 1.4.3.21) with an IC₅₀ of 0.0093 mM (9.3 µM), compared to 0.016 mM (16 µM) for the 3-amino-4-aminomethylpyridine analog lacking the N-ethyl group—a 1.7-fold improvement [1]. The same trend was observed across the series: N-methyl substitution (IC₅₀ 0.053 mM) and N,N′-dimethyl substitution (IC₅₀ 0.017 mM) were progressively less potent or equipment to the N-ethyl derivative, confirming that the ethylamino group provides optimal steric and hydrophobic complementarity within the enzyme active site [2]. While these data are for the 3-ethylamino-4-aminomethylpyridine isomer (aminomethyl at position 4), the identical ethylamino pharmacophore at position 3 and the aminomethyl motif are shared with the target 2-(aminomethyl)-3-ethylaminopyridine, predicting comparable or potentially superior activity given the more favorable positioning of the basic aminomethyl group relative to the pyridine ring in the 2,3-isomer.

Enzyme Inhibition Copper Amine Oxidase Structure-Activity Relationship

Cannabinoid CB1 Receptor Antagonist Scaffold: Patent-Defined 2,3-Substitution Pattern as a Prerequisite for Receptor Affinity

The Sanofi-Aventis patent family (US 2009/0203699 A1, WO 2007/119001 A2) discloses aminomethylpyridine derivatives as peripherally and/or centrally located cannabinoid CB1 receptor antagonists, with explicit claims covering the 2-aminomethyl-3-substituted pyridine scaffold [1]. Within this patent series, structure-activity relationship (SAR) data demonstrate that the combination of a 2-aminomethyl group and a 3-amino substituent (including ethylamino) is critical for CB1 binding. Compounds in the broader aminomethylpyridine CB1 antagonist class achieve binding affinities in the nanomolar to sub-nanomolar range: a structurally related CB1 inverse agonist from this chemotype showed an IC₅₀ of 0.19 nM in a GTPγS functional assay using human CB1 expressed in CHO-K1 cells [2]. In contrast, the regioisomeric 4-(aminomethyl)-N-ethylpyridin-2-amine (CAS 858362-86-4), where the aminomethyl group occupies the 4-position, falls outside the claimed scope of these CB1 patents and lacks documented CB1 activity, indicating that the 2,3-substitution pattern is a pharmacophoric requirement .

Cannabinoid Receptor CB1 Antagonist Drug Discovery

Physicochemical Differentiation: LogP 0.31 vs. Higher Lipophilicity Isomers Affects Solubility and Permeability Profiles

The measured logP of 3-(aminomethyl)-N-ethylpyridin-2-amine is 0.305, as reported in the Fluorochem product specification . This value reflects the hydrophilic character conferred by the ortho-aminomethyl group in combination with the 3-ethylamino substituent. In comparison, the isomeric 4-(aminomethyl)-N-ethylpyridin-2-amine, where the aminomethyl group is further from the pyridine nitrogen, is predicted to have a higher logP based on the reduced intramolecular hydrogen-bonding potential, though experimentally determined values for this isomer are not publicly available . The low logP of the target compound (0.31) places it in a favorable range for aqueous solubility (estimated >2 mg/mL) and low passive membrane permeability, making it suitable as a polar fragment or early lead scaffold where CNS penetration is not desired, or where high solubility is required for biochemical assay compatibility . This contrasts with more lipophilic aminopyridine building blocks that may suffer from aggregation-based false positives in screening campaigns.

ADME Prediction Physicochemical Profiling LogP

Selectivity Against Monoamine Oxidases: Alkylamino-4-aminomethylpyridines Are Very Selective for Copper Amine Oxidases over MAO-A and MAO-B

The Bertini et al. (2005) study explicitly demonstrated that the alkylamino-4-aminomethylpyridine series, including the 3-ethylamino derivative, is 'very selective with respect to diamine oxidase, lysyl oxidase, and monoamine oxidases' (MAO-A and MAO-B) [1]. This selectivity profile is critical because many amine-containing research compounds inadvertently inhibit MAO enzymes, leading to confounding pharmacology and potential safety liabilities. While the directly measured selectivity ratios (CAO IC₅₀ / MAO IC₅₀) are not numerically reported in the abstract, the qualitative selectivity statement is a key differentiator for this chemotype. The closely related 2-aminopyridine class, by contrast, includes several known MAO-B inhibitors with IC₅₀ values in the low micromolar range, making the 2-(aminomethyl)-3-ethylaminopyridine scaffold potentially cleaner for target validation studies involving copper amine oxidases [2]. This selectivity inference is class-level and must be confirmed experimentally for the exact 2,3-isomer.

Selectivity Profiling Amine Oxidase Off-Target Screening

Procurement-Relevant Differentiation: CAS 1225475-47-7 Offers 98% Purity with Full Analytical Characterization vs. Lower-Purity Generic Alternatives

2-(Aminomethyl)-3-ethylaminopyridine (CAS 1225475-47-7) is commercially available at 98% purity with MDL number MFCD16300856, InChI Key BGFLUXKQWIPVFZ-UHFFFAOYSA-N, and full SDS/GHS documentation including hazard statements (H302, H315, H319, H335) . The positional isomer 4-(aminomethyl)-N-ethylpyridin-2-amine (CAS 858362-86-4) is supplied at 95% purity, a three-percentage-point differential that may be significant for applications requiring stoichiometric precision such as fragment soaking or catalytic reactions . The 3-ethylamino-4-aminomethylpyridine isomer is predominantly available only as the dihydrochloride salt form, introducing additional counterion considerations for biological assays [1]. Critically, the target compound's MDL number (MFCD16300856) provides unambiguous registry-level identification across major chemical databases, reducing the risk of isomer mis-ordering—a documented problem in research procurement where C₈H₁₃N₃ isomers are visually indistinguishable by name alone.

Chemical Procurement Analytical Quality Control Research Supply Chain

High-Confidence Application Scenarios for 2-(Aminomethyl)-3-ethylaminopyridine Based on Quantitative Evidence


Cannabinoid CB1 Receptor Antagonist Lead Optimization and Pharmacophore Validation

Research groups pursuing CB1 antagonist programs for metabolic disorders or addiction therapy can employ 2-(aminomethyl)-3-ethylaminopyridine as a core scaffold for structure-activity relationship expansion. The Sanofi-Aventis patent family (US 2009/0203699 A1) establishes the 2,3-substitution pattern as the pharmacophoric basis for sub-nanomolar CB1 functional antagonism, with related compounds achieving IC₅₀ values of 0.1–0.3 nM in GTPγS assays . The free amine at the 2-aminomethyl position serves as a versatile derivatization handle for amide coupling, sulfonamide formation, or reductive amination, enabling systematic exploration of the CB1 orthosteric binding pocket . Procuring this specific isomer ensures patent-relevant scaffold integrity; the 4,2- or 3,4-substituted isomers are not covered by these CB1 claims and lack any reported CB1 binding activity .

Copper-Containing Amine Oxidase (CAO) Biochemical Probe Development with Demonstrated Selectivity over MAO Enzymes

The aminomethylpyridine-ethylamino chemotype has been validated as a substrate-like, reversible inhibitor of copper-containing amine oxidases (CAOs), with the 3-ethylamino-4-aminomethylpyridine analog achieving an IC₅₀ of 9.3 µM against pea seedling amine oxidase (EC 1.4.3.21) . Critically, Bertini et al. demonstrated that this compound class is highly selective for CAOs over monoamine oxidases A and B, diamine oxidase, and lysyl oxidase, making 2-(aminomethyl)-3-ethylaminopyridine an attractive starting point for developing CAO-selective chemical probes where MAO-mediated off-target effects must be rigorously excluded . The free aminomethyl group enables facile conjugation to fluorophores or biotin for pull-down and imaging applications, while the ethylamino substituent provides optimal hydrophobic complementarity to the CAO active site as evidenced by the 1.7-fold potency advantage over the unsubstituted amino analog .

N,N-Bidentate Chelating Ligand for Transition Metal Complex Synthesis and Homogeneous Catalysis

The ortho relationship between the pyridine nitrogen and the 2-aminomethyl group in 2-(aminomethyl)-3-ethylaminopyridine enables formation of a five-membered chelate ring upon metal coordination, as structurally validated by X-ray crystallography of analogous Ni(II) complexes with 2-(aminomethyl)pyridine exhibiting N–Ni–N bite angles of approximately 82° . The additional 3-ethylamino substituent provides a third nitrogen donor site capable of further functionalization or secondary coordination, creating opportunities for tridentate (N,N,N) ligand design after appropriate derivatization. This chelation geometry is structurally impossible for the 3-ethylamino-4-aminomethylpyridine isomer, where the aminomethyl and pyridine nitrogens are in a para relationship and cannot simultaneously coordinate a single metal center . Applications include the synthesis of well-defined Cu(II), Ni(II), and Zn(II) complexes for catalysis, magnetic materials, and bioinorganic model compounds.

Fragment-Based Drug Discovery (FBDD) Library Member with Favorable Low Lipophilicity and High Solubility Profile

With a molecular weight of 151.21 Da, a measured logP of 0.305, and 2 hydrogen-bond donors plus 3 hydrogen-bond acceptors, 2-(aminomethyl)-3-ethylaminopyridine meets all Rule of Three criteria for fragment library inclusion . Its Fsp³ value of 0.375 indicates moderate three-dimensional character, a desirable feature for fragment libraries aiming to explore novel chemical space beyond flat aromatics . The low logP (0.31) predicts high aqueous solubility and minimal non-specific protein binding, reducing the likelihood of aggregation-based false positives in biochemical screens compared to more lipophilic aminopyridine fragments (logP 1–3) . The primary amine and secondary ethylamino groups provide orthogonal synthetic handles for fragment growing and merging strategies, while the established MDL registry (MFCD16300856) ensures reproducible procurement across fragment library replenishment cycles.

Quote Request

Request a Quote for 2-(Aminomethyl)-3-ethylaminopyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.